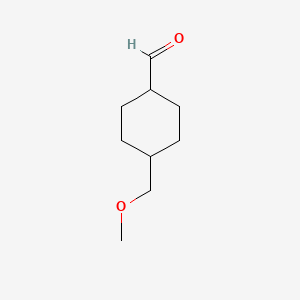
Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI): is an organic compound with the molecular formula C9H16O2 It is a cyclohexane derivative where a methoxymethyl group is attached to the fourth carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methoxymethyl and aldehyde groups.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Halides, amines, bases
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of cyclohexane derivatives in biological systems.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Fragrance and Flavor Industry: The compound is used in the synthesis of fragrance and flavor compounds due to its aldehyde group, which imparts a pleasant aroma.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxymethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparaison Avec Des Composés Similaires
trans-4-(Hydroxymethyl)cyclohexanecarbaldehyde: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
trans-4-(Methoxymethyl)cyclohexanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) is unique due to the presence of both a methoxymethyl group and an aldehyde group on the cyclohexane ring
Propriétés
Numéro CAS |
151749-94-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.225 |
Nom IUPAC |
4-(methoxymethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-11-7-9-4-2-8(6-10)3-5-9/h6,8-9H,2-5,7H2,1H3 |
Clé InChI |
WJCJDTFMWRKQDF-UHFFFAOYSA-N |
SMILES |
COCC1CCC(CC1)C=O |
Synonymes |
Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



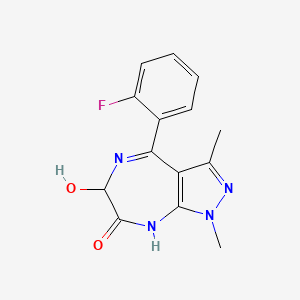
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)


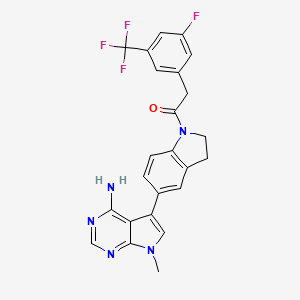
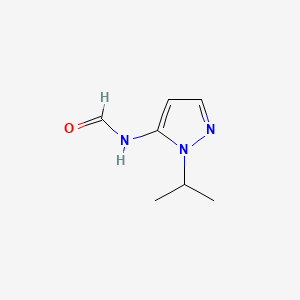

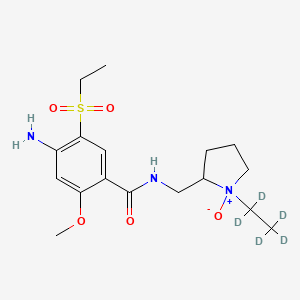
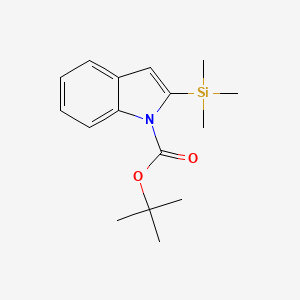
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
